8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one chemical properties
8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one chemical properties
An In-depth Technical Guide to 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one
Abstract
This technical guide provides a comprehensive analysis of 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one, a heterocyclic compound featuring a chlorinated benzothiazocine core. Benzothiazepine and benzothiazine derivatives are known to possess a wide range of pharmacological activities, making this eight-membered ring analogue a molecule of significant interest for researchers in medicinal chemistry and drug development.[1] This document details the core chemical and physical properties of the title compound, proposes a logical synthetic pathway grounded in established chemical principles, outlines expected analytical characterization data, and explores its potential as a scaffold for novel therapeutic agents. The insights are tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.
Introduction to the Benzothiazocine Scaffold
Heterocyclic compounds containing fused benzene and sulfur-nitrogen rings are cornerstones of modern medicinal chemistry. The benzothiazine scaffold, for instance, is associated with a diverse array of biological activities, including antimicrobial and anthelmintic properties.[1] The expansion of the thiazine ring to an eight-membered thia-azocine ring, as seen in the 1,6-benzothiazocine system, offers a unique three-dimensional conformation. This structural modification can significantly influence receptor binding affinity and pharmacokinetic properties, providing a compelling rationale for its exploration in drug discovery programs.
8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one (CAS No. 18850-35-6) incorporates this interesting scaffold. The presence of a chlorine atom on the benzene ring is a common feature in pharmacologically active molecules, often enhancing membrane permeability and metabolic stability. This guide serves to consolidate the known properties of this specific molecule and provide expert insights into its synthesis, characterization, and potential applications.
Core Chemical & Physical Properties
The fundamental identity of a compound is defined by its structure and physicochemical characteristics. These properties are critical for predicting its behavior in both chemical reactions and biological systems.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol: Intramolecular Cyclization
This protocol describes a plausible and efficient method for the synthesis of the title compound. The causality behind this choice rests on the high efficiency of intramolecular amide bond formation under appropriate conditions, especially for forming medium-sized rings when the precursor is correctly configured.
Step 1: Synthesis of the Precursor - S-Alkylation
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Reactants: To a solution of 2-amino-4-chlorobenzenethiol (1.0 eq) in a suitable solvent like ethanol or DMF, add a base such as sodium ethoxide or potassium carbonate (1.1 eq).
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Addition: Slowly add ethyl 3-bromopropanoate (1.05 eq) to the solution at room temperature. The use of an ethyl ester protects the carboxylic acid and prevents unwanted side reactions with the basic conditions.
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Reaction: Stir the mixture at 50-60°C for 4-6 hours until TLC analysis indicates the complete consumption of the starting thiol.
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Work-up: Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-((2-amino-4-chlorophenyl)thio)propanoate.
Step 2: Intramolecular Cyclization
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Rationale: This step aims to form the eight-membered ring via lactamization. Heating the amino ester precursor, often under high-dilution conditions to favor intramolecular over intermolecular reactions, can induce cyclization.
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Procedure: Dissolve the crude amino ester from Step 1 in a high-boiling point, non-polar solvent such as toluene or xylene.
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Cyclization: Heat the solution to reflux for 12-24 hours. A Dean-Stark apparatus can be used to remove the ethanol byproduct, driving the equilibrium towards the cyclized product.
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Purification: After cooling, the solvent is removed in vacuo. The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one.
Reactivity Profile
The molecule possesses three key reactive sites:
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Thioether Linkage: The sulfur atom is susceptible to oxidation, which could yield the corresponding sulfoxide and sulfone derivatives using reagents like m-CPBA or hydrogen peroxide. [1]These oxidized analogues often exhibit different biological activities.
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Amide Functionality: The lactam ring can be hydrolyzed under strong acidic or basic conditions. Alternatively, it can be reduced to the corresponding cyclic amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).
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Aromatic Ring: The electron-donating character of the sulfur and nitrogen atoms, combined with the directing effect of the chlorine, makes the aromatic ring amenable to electrophilic substitution, although the conditions would need to be carefully controlled to avoid side reactions.
Spectroscopic and Analytical Characterization
Confirmation of the successful synthesis and purity of the compound requires a suite of analytical techniques. The following are the expected spectral characteristics based on the molecule's structure.
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: 3 signals in the δ 7.0-7.5 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- N-H Proton: A broad singlet around δ 8.0-8.5 ppm.- Methylene Protons: Two distinct triplets around δ 2.5-3.5 ppm, corresponding to the two CH₂ groups in the aliphatic portion of the ring. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 165-175 ppm region.- Aromatic Carbons: 6 signals in the δ 115-150 ppm range, including the carbon attached to chlorine.- Aliphatic Carbons: 2 signals in the δ 20-40 ppm region. |
| IR (KBr) | - N-H Stretch: A sharp to medium band around 3200-3300 cm⁻¹.- C=O Stretch (Amide I): A strong, sharp band around 1650-1680 cm⁻¹.- C-N Stretch: A band around 1200-1300 cm⁻¹.- C-S Stretch: A weaker band around 600-800 cm⁻¹. |
| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z 227.- Isotopic Pattern: A characteristic (M+2) peak at m/z 229 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom. |
Potential Applications in Drug Discovery
While direct biological data for 8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one is limited, the broader class of benzothiazine and related heterocyclic structures is rich with pharmacological precedent. This allows for informed hypotheses about its potential as a scaffold in drug development.
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Antimicrobial Agents: Benzothiazole and benzothiazine derivatives have demonstrated significant potential as antibacterial and antifungal agents. [2][3]The core structure of the title compound could serve as a starting point for developing new classes of antibiotics.
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Anticancer Therapeutics: Certain triazolobenzodithiazines, which share structural similarities, have shown potent in vitro cytotoxic activity against human cancer cell lines, with some compounds exhibiting potency comparable to cisplatin. [4]* Central Nervous System (CNS) Activity: The related benzothiadiazine structure is found in compounds like IDRA-21, which acts as a positive allosteric modulator of AMPA receptors, enhancing cognition. [5]Furthermore, the structural similarity to benzoxazine and benzodiazepine scaffolds, known for their potent CNS effects (e.g., 5-HT3 receptor antagonism), suggests that the benzothiazocine core could be a valuable template for novel neurological drugs. [6]
Caption: Drug discovery workflow utilizing the benzothiazocine scaffold.
Conclusion
8-Chloro-3,4-dihydro-2H-1,6-benzothiazocin-5(6H)-one is a structurally intriguing molecule that stands at the intersection of established pharmacophores. Its core properties, derived from both database information and expert chemical assessment, define it as a stable and synthetically accessible scaffold. While its specific biological profile remains to be elucidated, the extensive pharmacological activities of related benzothiazines and other fused heterocyclic systems provide a strong rationale for its investigation. This guide offers the foundational knowledge required for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of this promising compound and its future derivatives.
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